molecular formula C9H7FO2 B3420880 alpha-Fluorocinnamic acid CAS No. 20397-61-9

alpha-Fluorocinnamic acid

Cat. No.: B3420880
CAS No.: 20397-61-9
M. Wt: 166.15 g/mol
InChI Key: QONCEXMULRJPPY-VURMDHGXSA-N
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Description

Alpha-Fluorocinnamic acid is an organic compound with the chemical formula C₉H₇FO₂ It is a derivative of cinnamic acid, where a fluorine atom is substituted at the alpha position of the propenoic acid chain

Preparation Methods

Alpha-Fluorocinnamic acid can be synthesized through several methods. One common laboratory method involves the fluorination of cinnamic acid using reagents such as hydrogen fluoride or silver fluoride . Another method includes the use of potassium fluoride and carbon disulfide chloride (CS(SCl)₂) as reagents . Industrial production methods may involve more scalable and cost-effective processes, but specific details on industrial synthesis are less commonly documented.

Chemical Reactions Analysis

Alpha-Fluorocinnamic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of alpha-Fluorocinnamic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Alpha-Fluorocinnamic acid can be compared with other cinnamic acid derivatives, such as:

This compound is unique due to the position of the fluorine atom, which can significantly affect its chemical properties and reactivity compared to other isomers and derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, preparation methods, and applications make it an important subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

(Z)-2-fluoro-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCEXMULRJPPY-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-90-3, 20397-61-9
Record name Cinnamic acid, alpha-fluoro-
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Record name alpha-Fluorocinnamic acid
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Record name .alpha.-Fluorocinnamic acid
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Record name α-fluorocinnamic acid
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Record name (2Z)-2-Fluoro-3-phenylacrylic acid
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Record name Alpha-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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